Methyl 17-hydroxyheptadecanoate

描述

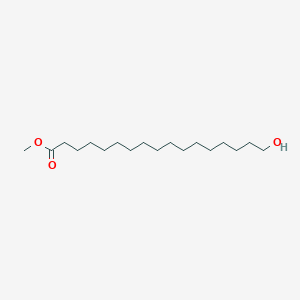

Methyl 17-hydroxyheptadecanoate is an organic compound classified as an ester. Its molecular formula is C18H36O3, and it has a molecular weight of 300.48 g/mol . This compound is known for its role in various scientific research applications, particularly in the fields of chemistry and biology.

准备方法

Synthetic Routes and Reaction Conditions: Methyl 17-hydroxyheptadecanoate can be synthesized through the esterification of 17-hydroxyheptadecanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The process includes the purification of the product through distillation or recrystallization to achieve high purity levels .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

Reduction: The compound can be reduced to form primary alcohols.

Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.

Major Products Formed:

Oxidation: Formation of 17-oxoheptadecanoic acid.

Reduction: Formation of 17-hydroxyheptadecanol.

Substitution: Formation of various substituted esters depending on the nucleophile used.

科学研究应用

Lipid Science

Methyl 17-hydroxyheptadecanoate is categorized under fatty acid methyl esters (FAME), which are important in lipid science. Its applications include:

- Lipid Metabolism Studies : This compound can serve as a model substrate for investigating lipid metabolism pathways. Research has indicated that derivatives of long-chain fatty acids can influence metabolic processes in various biological systems .

- Biochemical Assays : It is utilized in biochemical assays to study the behavior of lipids in different environments, including their interactions with proteins and membranes.

Pharmaceutical Research

In pharmaceutical research, this compound is noted for its role as an intermediate in the synthesis of various compounds:

- Synthesis of Steroidal Compounds : The compound can be used as a precursor in the synthesis of steroidal drugs. For instance, research indicates it may be involved in the production of anabolic steroids and other hormone-related compounds .

- Drug Development : Its structure allows for modifications that can lead to novel therapeutic agents. The ability to alter functional groups can enhance pharmacological activity or reduce side effects .

Cosmetics and Personal Care

This compound is increasingly used in cosmetic formulations due to its emollient properties:

- Skin Care Products : It acts as a moisturizer and softener, improving the texture and feel of creams and lotions. Its ability to enhance skin hydration makes it valuable in formulations aimed at dry or sensitive skin .

- Hair Care Products : The compound is also incorporated into hair conditioners and treatments, where it helps to improve shine and manageability by coating hair strands.

Case Study 1: Lipid Metabolism

In a study examining lipid metabolism, this compound was used to assess its impact on cellular uptake and storage of lipids. Results indicated that this compound could modulate lipid droplet formation within adipocytes, suggesting potential applications in obesity research.

Case Study 2: Anabolic Steroid Synthesis

Research involving the synthesis of anabolic steroids highlighted the utility of this compound as an intermediate. The study demonstrated that modifications of this compound could yield derivatives with enhanced anabolic properties while maintaining lower androgenic activity .

Case Study 3: Cosmetic Formulation

A formulation study investigated the incorporation of this compound into a moisturizing cream. The results showed significant improvements in skin hydration levels compared to controls without this compound, affirming its efficacy as an emollient .

作用机制

The mechanism of action of methyl 17-hydroxyheptadecanoate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release 17-hydroxyheptadecanoic acid, which may interact with enzymes involved in lipid metabolism. The compound’s effects are mediated through its ability to modulate enzymatic activity and influence metabolic pathways .

相似化合物的比较

- Methyl 16-hydroxyhexadecanoate

- Methyl 18-hydroxyoctadecanoate

- Methyl 17-oxooctadecanoate

Comparison: Methyl 17-hydroxyheptadecanoate is unique due to its specific hydroxyl group position on the 17th carbon atom, which influences its reactivity and interaction with biological systems. Compared to similar compounds, it exhibits distinct properties in terms of solubility, reactivity, and biological activity .

生物活性

Methyl 17-hydroxyheptadecanoate is a hydroxylated fatty acid methyl ester that has garnered attention for its potential biological activities. This compound serves as a substrate for lactonizing lipase from Pseudomonas nov. and is involved in lipid metabolism. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and biotechnology.

This compound is characterized by the presence of a hydroxyl group at the 17th carbon of the heptadecanoic acid chain. This structural feature influences its solubility, reactivity, and interaction with biological systems.

Lipid Metabolism

This compound plays a role in lipid metabolism, particularly in the synthesis of fatty acid esters. It is noted for its interaction with lactonizing lipases, which are enzymes that catalyze the formation of lactones from hydroxy fatty acids, potentially impacting metabolic pathways related to energy storage and utilization .

Insulin Sensitivity

Research has indicated that hydroxylated fatty acids, including this compound, may be associated with insulin sensitivity. These compounds are part of a group known as fatty acid esters of hydroxy fatty acids (FAHFAs), which have been linked to improved metabolic health and reduced risk of insulin resistance .

Study on Lipase Activity

A study investigating the enzymatic properties of lipases found that this compound serves as an effective substrate for lactonizing lipases from Pseudomonas nov. This study highlighted the compound's role in biocatalysis and its potential applications in biotechnological processes involving lipid modification .

Metabolic Impact on Insulin Sensitivity

In a metabolic study examining the effects of various FAHFAs, this compound was included in a panel of compounds assessed for their impact on glucose metabolism. Results indicated that these compounds could enhance insulin signaling pathways, suggesting their utility in managing conditions like type 2 diabetes .

Data Tables

| Property | Details |

|---|---|

| Chemical Structure | Hydroxylated fatty acid methyl ester |

| Role in Lipid Metabolism | Substrate for lactonizing lipases |

| Potential Applications | Antimicrobial agents, metabolic health improvement |

| Insulin Sensitivity Association | Linked to improved insulin signaling |

常见问题

Basic Research Questions

Q. How is Methyl 17-hydroxyheptadecanoate validated as an internal standard in omega-hydroxy fatty acid quantification?

this compound is structurally analogous to medium- to long-chain omega-hydroxy fatty acids, making it ideal for calibration in lipidomic analyses. Its high purity (>98% by TLC/GC) and solubility in organic solvents (chloroform, ethanol) ensure minimal interference during chromatographic separation. Researchers should validate its retention time and recovery rates against target analytes using GC-MS or LC-MS, ensuring linearity across expected physiological concentrations .

Q. What analytical methods are used to confirm the purity and stability of this compound?

Purity is typically assessed via TLC (hexane/ethyl ether, 60:40) and GC with flame ionization detection. Stability is ensured by storing the compound at room temperature in anhydrous conditions to prevent ester hydrolysis. Periodic re-analysis using NMR (e.g., H and C) can confirm structural integrity, while mass spectrometry verifies molecular weight (300.47 g/mol) .

Q. What are the key considerations for synthesizing high-purity this compound?

Synthesis requires esterification of 17-hydroxyheptadecanoic acid with methanol under acid catalysis. Critical steps include:

- Purification via silica gel chromatography to remove unreacted fatty acids.

- Solvent selection (e.g., ethyl ether for recrystallization) to enhance yield.

- Monitoring reaction progress with TLC to minimize byproducts like oligolactones .

Advanced Research Questions

Q. How can researchers design experiments to study CYP4V2-mediated omega-hydroxylation of this compound?

Use human liver microsomes or recombinant CYP4V2 isoforms incubated with NADPH cofactors. Optimize incubation time (e.g., 30–60 minutes) and substrate concentration (10–100 µM). Quantify hydroxylated products via LC-MS/MS with multiple reaction monitoring (MRM) for sensitivity. Include controls with CYP4V2 inhibitors (e.g., ketoconazole) to confirm enzyme specificity .

Q. What methodologies assess the role of this compound in skin barrier dysfunction models?

In vitro keratinocyte models deficient in omega-hydroxy ceramides can be supplemented with the compound to evaluate barrier recovery. Techniques include:

- Transepidermal water loss (TEWL) measurements to assess permeability.

- LC-MS profiling of acylceramides in stratum corneum extracts.

- Immunostaining for filaggrin and loricrin to monitor differentiation .

Q. How can enzymatic lactonization of this compound be optimized for macrocyclic lactone production?

Use lipases (e.g., Candida antarctica) in non-polar solvents (e.g., hexane) at 45–60°C to favor intramolecular esterification. Monitor lactone formation via H NMR (disappearance of -OH proton at δ 1.5–2.0 ppm). Adjust substrate-to-enzyme ratios (e.g., 1:10 w/w) and reaction time (24–48 hours) to maximize yield. Compare efficiency across enzyme sources (e.g., bacterial vs. fungal lipases) .

Q. Data Contradiction and Methodological Challenges

Q. How should discrepancies in reported enzymatic lactonization yields be resolved?

Contradictions often arise from differences in enzyme activity assays or substrate preparation. Standardize protocols by:

- Pre-purifying the substrate via column chromatography to remove trace acids.

- Validating enzyme activity with positive controls (e.g., 15-hydroxypentadecanoic acid).

- Replicating conditions (pH, temperature) from reference studies, such as Antczak et al. (1991) .

Q. What controls are essential when studying this compound in metabolic pathways?

Include:

- Solvent controls (e.g., chloroform) to rule out artifactual oxidation.

- Heat-inactivated enzyme controls to confirm catalytic activity.

- Isotope-labeled internal standards (e.g., C-methyl variants) for precise quantification in complex matrices .

Q. Experimental Design and Reproducibility

Q. How can researchers ensure reproducibility in omega-hydroxy fatty acid studies using this compound?

Document batch-specific purity (TLC/GC), storage conditions (room temperature, desiccated), and solvent preparation (HPLC-grade chloroform). Share raw chromatographic data and NMR spectra in supplementary materials to enable cross-lab validation .

Q. What statistical approaches address variability in skin barrier restoration assays?

Use mixed-effects models to account for donor-specific variability in keratinocyte cultures. Apply Bonferroni correction for multiple comparisons when testing dose-dependent effects of this compound on TEWL or ceramide levels .

属性

IUPAC Name |

methyl 17-hydroxyheptadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O3/c1-21-18(20)16-14-12-10-8-6-4-2-3-5-7-9-11-13-15-17-19/h19H,2-17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVIQCJHXPJPAOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCCCCCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50531632 | |

| Record name | Methyl 17-hydroxyheptadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50531632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94036-00-7 | |

| Record name | Methyl 17-hydroxyheptadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50531632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。